molecular formula C29H30N2O5S B11222429 N-[4-[7-(Acetyloxy)-6-hexyl-2-oxo-2H-1-benzopyran-3-yl]-2-thiazolyl]-N-(3-methylphenyl)acetamide CAS No. 443107-15-1

N-[4-[7-(Acetyloxy)-6-hexyl-2-oxo-2H-1-benzopyran-3-yl]-2-thiazolyl]-N-(3-methylphenyl)acetamide

Cat. No.: B11222429
CAS No.: 443107-15-1
M. Wt: 518.6 g/mol
InChI Key: QELWBRVXJAKPGJ-UHFFFAOYSA-N
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Description

N-[4-[7-(Acetyloxy)-6-hexyl-2-oxo-2H-1-benzopyran-3-yl]-2-thiazolyl]-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a benzopyran core, a thiazole ring, and an acetamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[7-(Acetyloxy)-6-hexyl-2-oxo-2H-1-benzopyran-3-yl]-2-thiazolyl]-N-(3-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the benzopyran core. One common method involves the reaction of 7-hydroxy-4-methyl coumarin with ethyl-6-bromohexanoate in the presence of anhydrous potassium carbonate in dry DMF . This intermediate is then further reacted with various reagents to introduce the thiazole and acetamide groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-[7-(Acetyloxy)-6-hexyl-2-oxo-2H-1-benzopyran-3-yl]-2-thiazolyl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[4-[7-(Acetyloxy)-6-hexyl-2-oxo-2H-1-benzopyran-3-yl]-2-thiazolyl]-N-(3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: It is investigated for its biological activity, including potential antimicrobial, anticancer, and anti-inflammatory effects.

    Medicine: The compound’s therapeutic potential is explored, particularly in the development of new drugs targeting specific diseases.

    Industry: It may be used in the synthesis of specialty chemicals, pharmaceuticals, and other industrial applications.

Mechanism of Action

The mechanism of action of N-[4-[7-(Acetyloxy)-6-hexyl-2-oxo-2H-1-benzopyran-3-yl]-2-thiazolyl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzopyran core is known to interact with various enzymes and receptors, modulating their activity. The thiazole ring and acetamide group further contribute to the compound’s binding affinity and specificity, enhancing its biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzopyran derivatives, such as:

    Coumarin: A naturally occurring benzopyran with anticoagulant properties.

    Warfarin: A synthetic derivative of coumarin used as an anticoagulant.

    Dicoumarol: Another anticoagulant derived from coumarin.

Uniqueness

What sets N-[4-[7-(Acetyloxy)-6-hexyl-2-oxo-2H-1-benzopyran-3-yl]-2-thiazolyl]-N-(3-methylphenyl)acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazole ring and acetamide group, in particular, enhances its versatility and potential for various applications.

Properties

CAS No.

443107-15-1

Molecular Formula

C29H30N2O5S

Molecular Weight

518.6 g/mol

IUPAC Name

[3-[2-(N-acetyl-3-methylanilino)-1,3-thiazol-4-yl]-6-hexyl-2-oxochromen-7-yl] acetate

InChI

InChI=1S/C29H30N2O5S/c1-5-6-7-8-11-21-14-22-15-24(28(34)36-27(22)16-26(21)35-20(4)33)25-17-37-29(30-25)31(19(3)32)23-12-9-10-18(2)13-23/h9-10,12-17H,5-8,11H2,1-4H3

InChI Key

QELWBRVXJAKPGJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)N(C4=CC=CC(=C4)C)C(=O)C)OC(=O)C

Origin of Product

United States

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